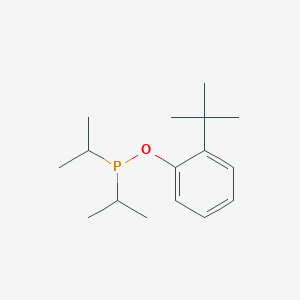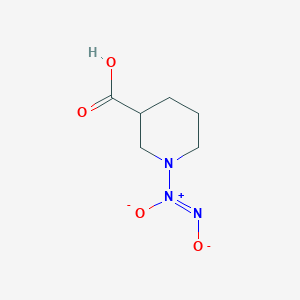
lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide is a chemical compound with the CAS number 823207-26-7. This compound is known for its unique structure, which includes lithium, phenyl, propan-2-yl, and trimethylsilyloxysilanide groups. It has various applications in scientific research and industry due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide typically involves the reaction of lithium with phenyl-propan-2-yl-trimethylsilyloxysilanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and technology. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives .
Aplicaciones Científicas De Investigación
Lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide include other lithium-containing organosilicon compounds and phenyl-substituted silanes .
Uniqueness
This compound is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for various specialized applications in research and industry .
Propiedades
Número CAS |
823207-26-7 |
|---|---|
Fórmula molecular |
C12H21LiOSi2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
lithium;phenyl-propan-2-yl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C12H21OSi2.Li/c1-11(2)14(13-15(3,4)5)12-9-7-6-8-10-12;/h6-11H,1-5H3;/q-1;+1 |
Clave InChI |
QYYJANWHCHGDDR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)


![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)


![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)




![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)

